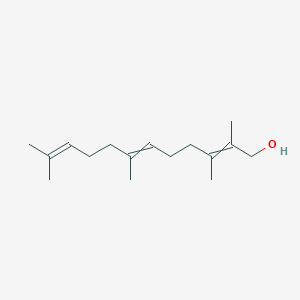
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is a chemical compound with the molecular formula C16H28O. It is a type of sesquiterpenoid, which is a class of terpenes consisting of three isoprene units. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the use of isoprene units in a series of reactions that include cyclization and oxidation steps. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols or hydrocarbons.
Scientific Research Applications
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
Farnesol: A similar sesquiterpenoid with a slightly different structure.
Nerolidol: Another sesquiterpenoid with similar properties but different applications.
Geraniol: A monoterpenoid with some structural similarities.
Uniqueness
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
61252-17-3 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2,3,7,11-tetramethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-13(2)8-6-9-14(3)10-7-11-15(4)16(5)12-17/h8,10,17H,6-7,9,11-12H2,1-5H3 |
InChI Key |
IUSIGKYFNSSENP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=C(C)CO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















